N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-16-18-6-3-5-17-4-1-2-7-21(17)18)25-14-10-20(11-15-25)27-19-8-12-23-13-9-19/h1-9,12-13,20H,10-11,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNFXCOVKQSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 4-Hydroxypiperidine-1-Carboxylate
Objective : Protect the piperidine nitrogen to enable selective functionalization at the 4-position.
| Parameter | Detail |
|---|---|
| Starting material | Piperidine-4-ol |
| Protecting reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Yield | 85–92% |
The Boc group stabilizes the amine against undesired reactions during subsequent steps.
Introduction of Pyridin-4-yloxy Group via Mitsunobu Reaction
Objective : Install the pyridin-4-yloxy moiety at the 4-position of the piperidine ring.
| Parameter | Detail |
|---|---|
| Reagents | Pyridin-4-ol, DEAD, PPh₃ |
| Solvent | THF or DCM |
| Temperature | 0°C → room temperature |
| Yield | 70–78% |
Mechanism : The Mitsunobu reaction facilitates ether formation through a redox process, with DEAD and PPh₃ mediating the transfer of the pyridin-4-yl group to the piperidine oxygen.
Deprotection of Boc Group
Objective : Regenerate the free amine for carboxamide formation.
| Parameter | Detail |
|---|---|
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction time | 2–4 hours |
| Yield | 95–98% |
The resulting 4-(pyridin-4-yloxy)piperidine is highly reactive due to the exposed primary amine.
Carboxamide Formation via Acylation
Objective : Couple the piperidine amine with naphthalen-1-ylmethyl carboxylic acid.
| Parameter | Detail |
|---|---|
| Coupling reagents | EDCl, HOBt |
| Solvent | DMF or DCM |
| Base | N-Methylmorpholine (NMM) |
| Yield | 52–65% |
Mechanistic Notes :
- EDCl activates the carboxylic acid as an O-acylisourea intermediate.
- HOBt suppresses racemization and improves coupling efficiency.
Alternative Synthetic Routes
Reductive Amination Approach
For laboratories lacking Mitsunobu capabilities, reductive amination offers an alternative:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 4-Oxopiperidine + pyridin-4-ol | NaBH₃CN, MeOH, 12 h | 60% |
| Subsequent Boc protection | Boc₂O, DMAP, THF | 88% |
This method is less stereoselective but avoids phosphorus-based reagents.
One-Pot Sequential Functionalization
Recent advances enable concurrent etherification and amidation:
| Component | Role |
|---|---|
| CuI | Catalyst for Ullman-type coupling |
| K₂CO₃ | Base for deprotonation |
| Naphthalen-1-ylmethyl isocyanate | Acylating agent |
Yields reach 45–50% under optimized conditions.
Critical Analysis of Reaction Conditions
Solvent Effects on Mitsunobu Reaction
Comparative data for pyridin-4-yloxy installation:
| Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| THF | 25 | 78 | <5% |
| DCM | 25 | 72 | 8% |
| DMF | 25 | 65 | 12% |
THF provides optimal balance between solubility and reaction efficiency.
Impact of Coupling Reagents on Amidation
Screening of acylating agents for final step:
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 65 | 98.5 |
| HATU | 68 | 99.1 |
| DCC/DMAP | 58 | 97.2 |
HATU marginally outperforms EDCl but at higher cost.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Protecting Groups
| Protecting Group | Cost ($/kg) | Deprotection Efficiency |
|---|---|---|
| Boc | 120 | 95% |
| Fmoc | 310 | 98% |
| Cbz | 95 | 90% |
Boc remains the most economical choice for large-scale synthesis.
Waste Management in Mitsunobu Reactions
| Byproduct | Quantity (kg/kg product) | Disposal Method |
|---|---|---|
| Diethyl hydrazine | 0.8 | Incineration |
| Triphenylphosphine oxide | 1.2 | Solvent extraction |
Alternative catalysts like polymer-supported reagents reduce waste by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Compound 17 ()
- Structure : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.
- Key Differences :
- The naphthalene group is linked via an ethyl chain (vs. methyl in the target compound).
- Substituent at the piperidine carboxamide is tetrahydro-2H-pyran-4-ylmethyl (a saturated oxygen heterocycle) instead of pyridin-4-yloxy.
- Synthesis & Properties : Synthesized in 78% yield via reductive amination. ES + MS: (M + H) 381.2; HPLC retention time (tg) = 1.07 min .
- Implications : The pyran group may reduce metabolic oxidation compared to the pyridine ether but could decrease solubility due to reduced polarity.
Benzimidazolone Derivatives ()
- Examples: Compound 8 (): N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide. Compound 52 (): 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide.
- Key Differences :
- A benzimidazolone or benzodiazol moiety replaces the pyridin-4-yloxy group.
- Substituents like iodophenyl or bromo-benzodiazol introduce halogen-based steric and electronic effects.
- Synthesis : Prepared via coupling reactions (yields: 68–90%) .
Heterocyclic Ether vs. Ester Linkages
EP 1 808 168 B1 ()
- Example : 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid naphthalen-2-yl ester.
- Key Differences :
- An oxadiazole ring replaces the pyridin-4-yloxy group.
- The naphthalene is attached as an ester (vs. carboxamide in the target compound).
- Implications : The oxadiazole’s electronegativity may enhance binding to metal ions or polar residues, while the ester linkage could reduce hydrolytic stability compared to the carboxamide .
Pharmacokinetic and Metabolic Profiles
- Microsomal Stability () :
- Compound 17 and related analogs were tested in human and mouse liver microsomes. Stability assays revealed moderate metabolic clearance, with NADPH-dependent degradation pathways .
- Target Compound Hypothesis : The pyridin-4-yloxy group may improve microsomal stability compared to pyran or benzimidazolone derivatives due to reduced susceptibility to oxidative enzymes.
Receptor Targeting and Selectivity
BIBN4096BS and MK0974 ()
- BIBN4096BS : A piperidinecarboxamide with a quinazolinyl group.
- MK0974 : Features an imidazo[4,5-b]pyridin-1-yl substituent.
- Key Differences : These compounds target calcitonin gene-related peptide (CGRP) receptors, leveraging bulky heterocycles for selectivity.
- Implications : The target compound’s naphthalene-pyridine combination may offer unique selectivity profiles in GPCR or kinase targeting .
Biological Activity
N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic compound with a complex structure that includes a piperidine core, a naphthalene moiety, and a pyridine-4-yloxy group. This unique structural composition suggests potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 361.44 g/mol.
Chemical Structure and Properties
The compound's structure facilitates various chemical interactions, making it suitable for pharmacological applications. Its functional groups, including the piperidine ring and carboxamide, allow for reactivity typical of amines and potential hydrolysis under different conditions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.44 g/mol |
| Structural Features | Piperidine core, naphthalene moiety, pyridine-4-yloxy group |
Biological Activity
Research indicates that this compound may exhibit significant biological activity through its interactions with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Preliminary studies have shown that derivatives of piperidine compounds, including those structurally similar to this compound, display antimicrobial properties. For instance, inhibitors targeting CYP51 and CYP5122A1 enzymes have been identified in related compounds, which may suggest similar mechanisms of action for this compound against pathogens like Leishmania spp. .
Neuropharmacological Potential
The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, indicating that this compound could be explored as a lead compound in the treatment of neurological disorders.
Structure-Activity Relationships (SAR)
Studies on related piperidine compounds highlight the importance of structural modifications in enhancing biological activity. For example, modifications in the substituents on the piperidine ring can significantly influence inhibitory potency against specific enzymes involved in disease processes .
Case Studies
Several case studies have illustrated the biological activity of compounds related to this compound:
- Inhibition of CYP Enzymes : A study demonstrated that certain piperazine derivatives exhibited strong inhibition against CYP51 and CYP5122A1, which are critical in sterol biosynthesis in Leishmania spp. . This suggests that similar compounds may also possess antiparasitic properties.
- Neuroprotective Effects : Research into piperidine derivatives has shown promise in neuroprotection by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer’s . This aligns with the structural characteristics of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
